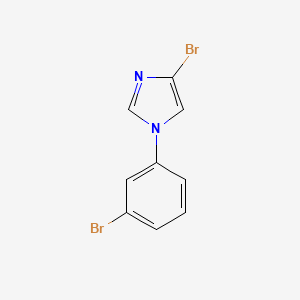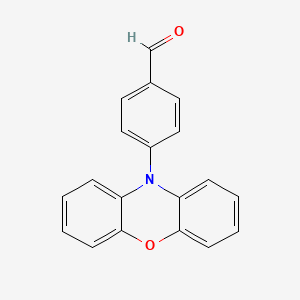
5-Fluoro-2-iodopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-iodopyridin-3-ol: is an organic compound with the molecular formula C5H3FINO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by iodine and fluorine, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodopyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 5-fluoropyridin-3-ol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-iodopyridin-3-ol can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group at position 3 can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of pyridin-3-ol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted pyridin-3-ol derivatives.
- Oxidation reactions produce ketone or aldehyde derivatives.
- Reduction reactions result in the formation of pyridin-3-ol .
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-2-iodopyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-iodopyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 5-Fluoro-2-chloropyridin-3-ol
- 5-Fluoro-2-bromopyridin-3-ol
- 5-Fluoro-2-methylpyridin-3-ol
Comparison: 5-Fluoro-2-iodopyridin-3-ol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties compared to its analogs. The iodine atom provides a site for further functionalization through substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity. These properties make it a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
5-fluoro-2-iodopyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOMOQQCZILMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B8224383.png)
![5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)








![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)

